molecular formula C12H15NO4S B3071941 [(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid CAS No. 1015844-81-1

[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid

Cat. No.: B3071941
CAS No.: 1015844-81-1
M. Wt: 269.32 g/mol
InChI Key: DTDOMFXWCIYLSV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential in drug development highlight its significance .

Biological Activity

[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is a chemical compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to reduce the expression of pro-inflammatory cytokines like TNF and IL-17 through pathways involving phosphodiesterase inhibition . This suggests a potential role for this compound in treating inflammatory conditions.
  • Anticancer Properties : Research on related sulfonamide compounds indicates potential anticancer activity through the inhibition of specific kinases that are often overactive in cancer cells. The ability to inhibit pathways involved in cell proliferation and survival may position this compound as a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

A review of available literature reveals several relevant studies that provide insight into the biological activity of compounds similar to this compound:

  • Study on PLA2 Inhibition : A study examining various compounds showed that several methanesulfinyl derivatives inhibited PLA2G15 activity with varying IC50 values. This inhibition was linked to reduced lipid accumulation in macrophages, suggesting a mechanism for anti-inflammatory effects .
  • Prostacyclin Receptor Agonism : Although not directly related to the compound , research on prostacyclin receptor agonists indicates that modifications to similar structures can lead to significant changes in receptor activity without affecting gastric function. This highlights the importance of structural modifications in determining biological outcomes .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityMechanismReferences
This compoundPotential anti-inflammatory and anticancer propertiesInhibition of PLA2G15; modulation of GPCR signaling, , ,
Methanesulfonamide derivativesInhibition of inflammatory cytokinesPhosphodiesterase inhibition
Sulfonamide analogsAnticancer activityKinase inhibition

Properties

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-8-3-4-10(9(2)5-8)13-11(14)6-18(17)7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDOMFXWCIYLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CS(=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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